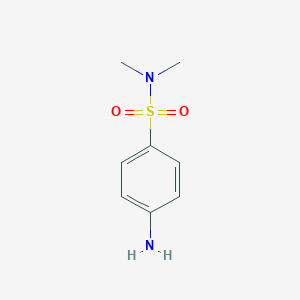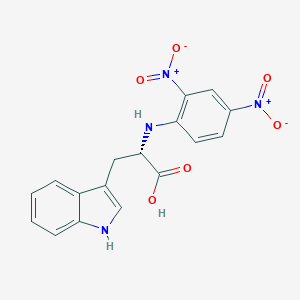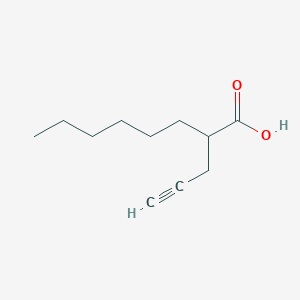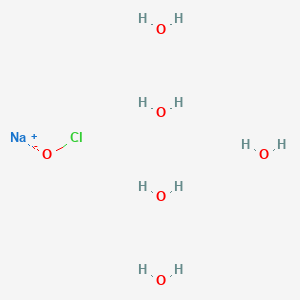![molecular formula C22H28N2O4 B159198 methyl 2-[(3Z)-1-acetyl-3-ethylidenepiperidin-4-yl]-2-[3-(methoxymethyl)-1H-indol-2-yl]acetate CAS No. 1850-26-6](/img/structure/B159198.png)
methyl 2-[(3Z)-1-acetyl-3-ethylidenepiperidin-4-yl]-2-[3-(methoxymethyl)-1H-indol-2-yl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[(3Z)-1-acetyl-3-ethylidenepiperidin-4-yl]-2-[3-(methoxymethyl)-1H-indol-2-yl]acetate, also known as MEPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MEPA is a piperidine derivative that has been synthesized through a multistep process and has been found to possess several interesting properties.
Mécanisme D'action
The mechanism of action of methyl 2-[(3Z)-1-acetyl-3-ethylidenepiperidin-4-yl]-2-[3-(methoxymethyl)-1H-indol-2-yl]acetate is not fully understood, but it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to play a role in pain and inflammation.
Effets Biochimiques Et Physiologiques
Methyl 2-[(3Z)-1-acetyl-3-ethylidenepiperidin-4-yl]-2-[3-(methoxymethyl)-1H-indol-2-yl]acetate has been found to have several biochemical and physiological effects. In vitro studies have shown that methyl 2-[(3Z)-1-acetyl-3-ethylidenepiperidin-4-yl]-2-[3-(methoxymethyl)-1H-indol-2-yl]acetate inhibits the production of prostaglandins and cytokines, which are involved in the inflammatory response. methyl 2-[(3Z)-1-acetyl-3-ethylidenepiperidin-4-yl]-2-[3-(methoxymethyl)-1H-indol-2-yl]acetate has also been found to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 2-[(3Z)-1-acetyl-3-ethylidenepiperidin-4-yl]-2-[3-(methoxymethyl)-1H-indol-2-yl]acetate has several advantages for use in lab experiments. It is relatively easy to synthesize and has been found to be stable under a variety of conditions. methyl 2-[(3Z)-1-acetyl-3-ethylidenepiperidin-4-yl]-2-[3-(methoxymethyl)-1H-indol-2-yl]acetate is also relatively non-toxic, making it a safe option for use in animal studies. However, methyl 2-[(3Z)-1-acetyl-3-ethylidenepiperidin-4-yl]-2-[3-(methoxymethyl)-1H-indol-2-yl]acetate has some limitations, including its limited solubility in water, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on methyl 2-[(3Z)-1-acetyl-3-ethylidenepiperidin-4-yl]-2-[3-(methoxymethyl)-1H-indol-2-yl]acetate. One area of interest is the development of methyl 2-[(3Z)-1-acetyl-3-ethylidenepiperidin-4-yl]-2-[3-(methoxymethyl)-1H-indol-2-yl]acetate-based drugs for the treatment of pain and inflammation. Another area of interest is the study of the mechanism of action of methyl 2-[(3Z)-1-acetyl-3-ethylidenepiperidin-4-yl]-2-[3-(methoxymethyl)-1H-indol-2-yl]acetate, which may lead to the discovery of new targets for drug development. Additionally, the synthesis of new methyl 2-[(3Z)-1-acetyl-3-ethylidenepiperidin-4-yl]-2-[3-(methoxymethyl)-1H-indol-2-yl]acetate derivatives may lead to the discovery of compounds with improved properties for use in scientific research.
Méthodes De Synthèse
The synthesis of methyl 2-[(3Z)-1-acetyl-3-ethylidenepiperidin-4-yl]-2-[3-(methoxymethyl)-1H-indol-2-yl]acetate involves several steps starting with the reaction of 1-ethylpiperidin-4-one with acetic anhydride to produce 1-acetyl-3-ethylidenepiperidin-4-one. This intermediate is then reacted with 3-(methoxymethyl)-1H-indole-2-carboxylic acid to produce methyl 2-[(3Z)-1-acetyl-3-ethylidenepiperidin-4-yl]-2-[3-(methoxymethyl)-1H-indol-2-yl]acetate. The synthesis of methyl 2-[(3Z)-1-acetyl-3-ethylidenepiperidin-4-yl]-2-[3-(methoxymethyl)-1H-indol-2-yl]acetate has been optimized to improve yield and purity, making it a viable option for scientific research.
Applications De Recherche Scientifique
Methyl 2-[(3Z)-1-acetyl-3-ethylidenepiperidin-4-yl]-2-[3-(methoxymethyl)-1H-indol-2-yl]acetate has been found to have potential applications in various fields of scientific research. One of the most promising applications of methyl 2-[(3Z)-1-acetyl-3-ethylidenepiperidin-4-yl]-2-[3-(methoxymethyl)-1H-indol-2-yl]acetate is in the field of medicinal chemistry. methyl 2-[(3Z)-1-acetyl-3-ethylidenepiperidin-4-yl]-2-[3-(methoxymethyl)-1H-indol-2-yl]acetate has been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation.
Propriétés
Numéro CAS |
1850-26-6 |
|---|---|
Nom du produit |
methyl 2-[(3Z)-1-acetyl-3-ethylidenepiperidin-4-yl]-2-[3-(methoxymethyl)-1H-indol-2-yl]acetate |
Formule moléculaire |
C22H28N2O4 |
Poids moléculaire |
384.5 g/mol |
Nom IUPAC |
methyl 2-[(3Z)-1-acetyl-3-ethylidenepiperidin-4-yl]-2-[3-(methoxymethyl)-1H-indol-2-yl]acetate |
InChI |
InChI=1S/C22H28N2O4/c1-5-15-12-24(14(2)25)11-10-16(15)20(22(26)28-4)21-18(13-27-3)17-8-6-7-9-19(17)23-21/h5-9,16,20,23H,10-13H2,1-4H3/b15-5+ |
Clé InChI |
FJLXIOHHAVIQFT-PJQLUOCWSA-N |
SMILES isomérique |
C/C=C/1\CN(CCC1C(C2=C(C3=CC=CC=C3N2)COC)C(=O)OC)C(=O)C |
SMILES |
CC=C1CN(CCC1C(C2=C(C3=CC=CC=C3N2)COC)C(=O)OC)C(=O)C |
SMILES canonique |
CC=C1CN(CCC1C(C2=C(C3=CC=CC=C3N2)COC)C(=O)OC)C(=O)C |
Synonymes |
α-(1-Acetyl-3-ethylidene-4-piperidyl)-3-(methoxymethyl)-1H-indole-2-acetic acid methyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



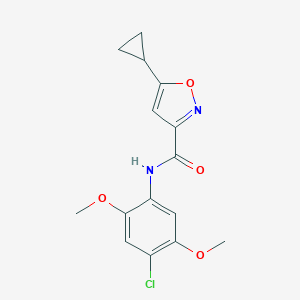
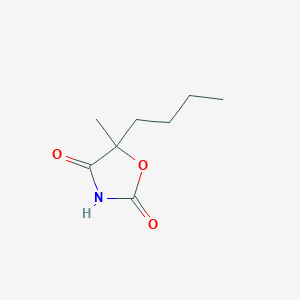
![6-[4-(3-chlorophenyl)-1-piperazinyl]-3-cyclohexyl-1H-pyrimidine-2,4-dione](/img/structure/B159121.png)
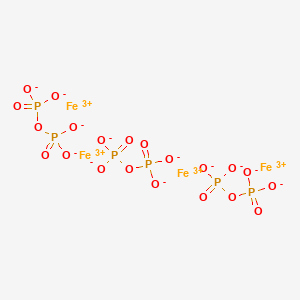
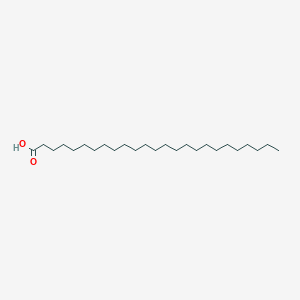

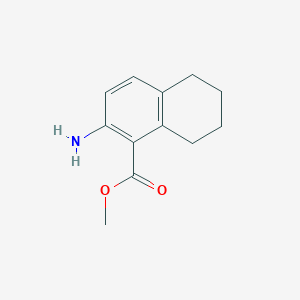
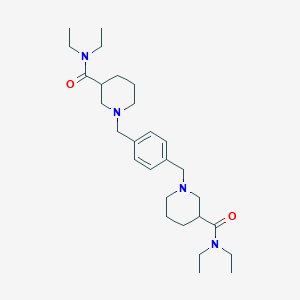

![N-[3-Chloro-4-(3-fluorobenzyloxy)phenyl]-6-iodoquinazolin-4-amine](/img/structure/B159137.png)
